molecular formula C20H19BrN2O2S B2831290 (Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cinnamamide CAS No. 865162-66-9

(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cinnamamide

Cat. No. B2831290
CAS RN: 865162-66-9
M. Wt: 431.35
InChI Key: JLJAONGGIFBTEI-VPRJXVDDSA-N
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Description

Synthesis Analysis

While specific synthesis details for this compound are not available, related compounds such as 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives have been synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not directly available .

Scientific Research Applications

Photodynamic Therapy Applications

  • A study on zinc phthalocyanine derivatives, including thiazole-containing compounds, highlighted their potential as Type II photosensitizers in photodynamic therapy for cancer treatment due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Antitumor Activity

  • Compounds based on thiazine and thiazole scaffolds have been synthesized and shown to exhibit antitumor activities. Notably, a cinnamoyl thiourea derivative showed higher reactivity towards cancer cell lines than the standard anticancer drug doxorubicin, indicating the potential of such structures in developing new antitumor agents (Haggam, Assy, Sherif, & Galahom, 2017).

Antimicrobial Activities

Synthesis of Heterocyclic Compounds

  • Studies on the synthesis of spiro compounds involving pyrrolo[2,1-b][1,3]benzothiazole and thiazolo[3,2-b][1,2,4]triazol derivatives indicate the importance of such frameworks in medicinal chemistry for exploring new therapeutic agents (Zeng, Ren, Huang, Fu, & Li, 2018).

Insecticidal Activity

  • Cinnamoyl amides derived from Zanthoxylum armatum and their synthetic analogues have shown promising insecticidal activity against the diamondback moth, Plutella xylostella. This suggests the potential application of cinnamamide derivatives in agricultural pest management (Kumar, Reddy, Bhardwaj, Dolma, & Kumar, 2016).

Safety and Hazards

The safety and hazards associated with this compound are not directly available .

Mechanism of Action

Target of Action

Similar compounds have shown cytotoxic activity against human cancer cell lines such as mcf-7 and hela , suggesting that this compound may also target cancer cells.

Mode of Action

It’s known that similar compounds can interact with their targets, leading to cytotoxic effects . This interaction could involve binding to specific proteins or enzymes within the cell, disrupting their normal function and leading to cell death.

Result of Action

The result of the compound’s action is likely to be cytotoxic, leading to cell death . This is based on the observed effects of similar compounds on cancer cell lines .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. These could include the presence of other compounds, the pH of the environment, temperature, and the specific characteristics of the target cells .

properties

IUPAC Name

(E)-N-[6-bromo-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN2O2S/c1-2-25-13-12-23-17-10-9-16(21)14-18(17)26-20(23)22-19(24)11-8-15-6-4-3-5-7-15/h3-11,14H,2,12-13H2,1H3/b11-8+,22-20?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLJAONGGIFBTEI-DNGMVKIISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOCCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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